1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene
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Overview
Description
1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene is a synthetic organic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring. This compound is part of the chlorobenzene family, which is known for its various industrial and chemical applications. The molecular structure of this compound includes two benzene rings connected by an ether linkage, with chlorine atoms positioned at specific locations on both rings .
Preparation Methods
The synthesis of 1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3-trichlorobenzene followed by the reaction with 2,4,6-trichlorophenol under controlled conditions . The reaction conditions often include the use of catalysts such as iron or aluminum chloride to facilitate the chlorination process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can be oxidized to form chlorinated quinones or reduced to form less chlorinated derivatives.
Hydrolysis: Under basic conditions, the ether linkage can be hydrolyzed to form phenolic compounds.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene involves its interaction with specific molecular targets within cells. The compound can bind to and inhibit the activity of certain enzymes, disrupting normal cellular functions . Additionally, its chlorinated structure allows it to interact with lipid membranes, potentially affecting membrane integrity and signaling pathways .
Comparison with Similar Compounds
1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene can be compared to other chlorinated benzene derivatives, such as:
1,2,4-Trichlorobenzene: This compound is used as a solvent and intermediate in the production of dyes and pesticides.
1,3,5-Trichlorobenzene: Known for its use in the synthesis of other chemicals and as a solvent.
2,4,6-Trichlorophenol: Used in the production of herbicides and antiseptics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of an ether linkage, which imparts distinct chemical and physical properties compared to other chlorinated benzene derivatives .
Properties
CAS No. |
106220-82-0 |
---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-3-7(15)12(8(16)4-5)19-9-2-1-6(14)10(17)11(9)18/h1-4H |
InChI Key |
XDAOZRZWYVKIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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